Technical Documentation Center

Ethyl 2-methoxynicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 2-methoxynicotinate
  • CAS: 16498-79-6

Core Science & Biosynthesis

Foundational

"Ethyl 2-methylnicotinate physical and chemical properties"

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-methylnicotinate This guide provides a comprehensive overview of Ethyl 2-methylnicotinate, a key pyridine derivative utilized in advanced che...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-methylnicotinate

This guide provides a comprehensive overview of Ethyl 2-methylnicotinate, a key pyridine derivative utilized in advanced chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer actionable insights into the compound's characterization, handling, and application, ensuring both scientific rigor and practical utility.

Introduction and Strategic Importance

Ethyl 2-methylnicotinate (CAS No. 1721-26-2) is the ethyl ester of 2-methylnicotinic acid. It belongs to the class of pyridinecarboxylic acid esters, which are pivotal building blocks in organic synthesis. The strategic placement of the methyl and ethyl ester groups on the pyridine ring creates a versatile scaffold for constructing more complex molecular architectures. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a precursor for synthesizing a variety of active pharmaceutical ingredients (APIs). Understanding its fundamental properties is not merely an academic exercise; it is a prerequisite for its effective and safe utilization in reaction design, process optimization, and the development of novel chemical entities. This guide synthesizes available data to provide a holistic view of its chemical identity, physicochemical characteristics, spectroscopic signature, reactivity, and safe handling protocols.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundational step of any experimental work. Ethyl 2-methylnicotinate is unambiguously defined by a set of unique identifiers and structural features.

IdentifierValue
CAS Number 1721-26-2[1][2]
IUPAC Name ethyl 2-methylpyridine-3-carboxylate[1][2]
Molecular Formula C₉H₁₁NO₂[1][2]
Molecular Weight 165.19 g/mol [2]
SMILES CCOC(=O)C1=CC=CN=C1C[1][2]
InChI Key TZORNSWZUZDUCU-UHFFFAOYSA-N[1][2][3]

The molecule consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an ethoxycarbonyl group. This arrangement influences the electronic and steric properties of the compound, governing its reactivity.

Physicochemical Properties: A Quantitative Overview

The physical state and behavior of Ethyl 2-methylnicotinate under various conditions are critical for its storage, handling, and use in chemical reactions. The data presented below has been consolidated from multiple sources to ensure reliability.

PropertyValue & ConditionsSignificance in Application
Appearance Clear, colorless to light yellow or orange liquid[1][3]A visual check for purity; significant deviation in color may indicate degradation or impurities.
Form Liquid at room temperature[1][3]Simplifies handling and dispensing for reactions compared to solids.
Boiling Point 126-127 °C at 24 mmHg[3][4] 107-108 °C at 13 mmHg[2]Essential for purification by vacuum distillation and for determining appropriate reaction temperatures.
Density 1.072 g/mL at 25 °C[3][4]Allows for accurate mass calculations from a measured volume.
Refractive Index (n²⁰/D) 1.505[3][4]A rapid and non-destructive method for verifying purity.
Flash Point 102 °C (215 °F)[2]Critical for safety assessment and determining appropriate heating methods (e.g., oil bath vs. heating mantle).
Water Solubility Slightly soluble[2][3][4]Dictates the choice of solvent systems for reactions and extractions. Biphasic systems may be required.
Predicted pKa 4.02 ± 0.10[3][4]Indicates the basicity of the pyridine nitrogen, which is relevant for acid-catalyzed reactions or extractions.
UV-Vis λmax 268 nm (in Ethanol)[3][4]Useful for quantitative analysis using UV-Vis spectroscopy, for example, in monitoring reaction progress.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of modern chemical research, providing an unambiguous confirmation of a molecule's structure. The following section details the expected spectroscopic signatures for Ethyl 2-methylnicotinate.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the hydrogen atom environment in the molecule. Based on available data, the spectrum in DMSO is expected to show distinct signals corresponding to each unique proton group.[5]

  • Pyridine Ring Protons (3H): These will appear in the aromatic region (typically ~7.4-8.8 ppm), exhibiting complex splitting patterns (doublets or doublets of doublets) due to coupling with adjacent ring protons.

  • Ethyl Ester Methylene Protons (-OCH₂CH₃, 2H): A quartet around 4.4 ppm, resulting from coupling with the adjacent methyl protons.

  • Ring Methyl Protons (-CH₃, 3H): A singlet around 2.7 ppm, as there are no adjacent protons to couple with.

  • Ethyl Ester Methyl Protons (-OCH₂CH₃, 3H): A triplet around 1.4 ppm, due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] The IR spectrum of Ethyl 2-methylnicotinate will be dominated by several key absorption bands:

  • C=O Stretch (Ester): A strong, sharp peak around 1720-1730 cm⁻¹ . This is one of the most characteristic peaks in the spectrum.

  • C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretches: Multiple peaks of variable intensity in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-H Stretches (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the methyl and ethyl groups.

  • C-H Stretches (Aromatic): Peaks just above 3000 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.[6]

  • Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak at m/z = 165 , corresponding to the molecular weight of the compound.

  • Key Fragments: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z = 120, or the loss of the entire ester group.

Chemical Reactivity and Synthetic Utility

Ethyl 2-methylnicotinate is a stable compound under normal conditions but should be stored away from strong oxidizing agents.[2] Its primary value lies in its utility as a synthetic intermediate. The ester and the pyridine ring are the main sites of reactivity.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (2-methylnicotinic acid) under acidic or basic conditions.

  • Ester Transesterification: The ethyl group can be exchanged with other alcohols under appropriate catalytic conditions.

  • Building Block for Heterocycles: It is a key starting material in multi-step syntheses. For instance, it has been used in the preparation of various amino esters and is a precursor in synthetic routes to nicotine and its analogs.[2][3][7][8] The condensation reaction between nicotinate esters and other reagents is a common strategy for building more complex heterocyclic systems.[9]

The diagram below illustrates a fundamental synthetic application: the preparation of more complex esters, which is a common first step in drug discovery workflows.

Caption: Synthetic utility of Ethyl 2-methylnicotinate.

Protocol: Structural Verification Workflow

For any research application, verifying the identity and purity of the starting material is a non-negotiable step. The following protocol outlines a self-validating system for the characterization of Ethyl 2-methylnicotinate.

Objective: To confirm the structure and assess the purity of a supplied sample of Ethyl 2-methylnicotinate.

Methodologies:

  • Physical Property Check:

    • Record the appearance (color, clarity) of the liquid.

    • Measure the refractive index using a refractometer at 20°C and compare it to the literature value (~1.505). A significant deviation suggests impurity.

  • Infrared (IR) Spectroscopy:

    • Acquire an IR spectrum using a neat sample (liquid film between salt plates) or ATR.

    • Validation: Confirm the presence of a strong C=O stretch at ~1720-1730 cm⁻¹ and aromatic C=C/C=N stretches at ~1400-1600 cm⁻¹. The absence of a broad -OH peak around 3200-3500 cm⁻¹ confirms the absence of hydrolyzed acid impurity.

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum.

    • Validation: Integrate all signals. The ratio of integrals should correspond to the number of protons in each group (e.g., 3H:2H:3H:3H for the aromatic, methylene, ring methyl, and ethyl methyl protons, respectively). Verify the chemical shifts and splitting patterns against expected values.

  • Mass Spectrometry (MS):

    • Obtain a mass spectrum using an appropriate ionization technique (e.g., EI or ESI).

    • Validation: Confirm the presence of the molecular ion peak at m/z = 165. Analyze the fragmentation pattern to ensure it is consistent with the known structure.

This multi-faceted approach ensures a high degree of confidence in the material's identity before its use in sensitive and costly downstream applications.

Caption: Workflow for structural verification.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10] Avoid contact with skin and eyes, as related compounds can cause irritation.[11]

  • Storage: Store in a cool, dry place in a tightly sealed container.[2] An inert atmosphere is recommended for long-term storage to prevent potential degradation.[3][4] Keep away from strong oxidizing agents.[2] For prepared stock solutions, storage at -20°C (for up to 1 month) or -80°C (for up to 6 months) is advised to prevent inactivation from freeze-thaw cycles.[7]

Conclusion

Ethyl 2-methylnicotinate is more than a simple chemical; it is an enabling tool for innovation in chemical and pharmaceutical research. Its well-defined physicochemical properties, clear spectroscopic signatures, and versatile reactivity make it a reliable building block for complex molecular design. By adhering to the characterization, handling, and safety protocols outlined in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.

References

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from [Link]

  • Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]

  • Google Patents. (n.d.). CN116621810A - Process for preparing 2-methyl nicotine.
  • Google Patents. (n.d.). WO2019121644A1 - Preparation of racemic nicotine....
  • The Good Scents Company. (n.d.). methyl nicotinate, 93-60-7. Retrieved from [Link]

  • PubChem. (n.d.). Methyl Nicotinate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 2-Methylnicotinate, 5 grams. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

Sources

Exploratory

"Ethyl 2-methylnicotinate structural analogs and derivatives"

Ethyl 2-Methylnicotinate Structural Analogs and Derivatives Part 1: Executive Summary Ethyl 2-methylnicotinate (Ethyl 2-methylpyridine-3-carboxylate) serves as a critical heterocyclic scaffold in modern organic synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Ethyl 2-Methylnicotinate Structural Analogs and Derivatives

Part 1: Executive Summary

Ethyl 2-methylnicotinate (Ethyl 2-methylpyridine-3-carboxylate) serves as a critical heterocyclic scaffold in modern organic synthesis. Distinguished by its bifunctional reactivity—comprising an electrophilic ethyl ester at the C-3 position and a nucleophilic, "benzylic-like" methyl group at the C-2 position—this molecule acts as a linchpin in the divergent synthesis of pharmacophores and agrochemicals.

This technical guide dissects the structural utility of ethyl 2-methylnicotinate, detailing its transformation into high-value derivatives such as 1,8-naphthyridines, 2-methylnicotine agonists, and sulfonylurea herbicide precursors. It provides validated protocols and mechanistic insights for researchers optimizing lead compounds in kinase inhibition (e.g., IKKβ) and nicotinic acetylcholine receptor (nAChR) modulation.

Part 2: Chemical Foundation & Reactivity Profile

The versatility of ethyl 2-methylnicotinate stems from the electronic interplay between the pyridine ring nitrogen and the C-3 ester.

  • C-2 Methyl Acidity: The electron-withdrawing nature of the pyridine nitrogen, augmented by the adjacent C-3 ester, significantly increases the acidity of the C-2 methyl protons (

    
     in DMSO, lower than typical picolines). This facilitates deprotonation by alkoxides or hydrides, enabling condensation reactions with aldehydes (styryl formation) or esters (Claisen condensation).
    
  • C-3 Ester Electrophilicity: The ester moiety is susceptible to standard nucleophilic acyl substitution (amidation, hydrolysis) but is sterically influenced by the ortho-methyl group, often requiring elevated temperatures or catalysis for conversion.

Structural Landscape
FeatureChemical CharacterSynthetic Utility
Pyridine Nitrogen Basic, H-bond acceptorSalt formation, N-oxidation, directing group for C-H activation.
C-2 Methyl Nucleophilic (latent)Precursor for styryl dyes, 1,8-naphthyridines, and carboxylic acids (via oxidation).
C-3 Ethyl Ester ElectrophilicHandle for amides (drug linkers), reduction to alcohols, or hydrolysis to the parent acid.

Part 3: Synthetic Pathways to the Core

The industrial standard for synthesizing ethyl 2-methylnicotinate relies on a modified Hantzsch pyridine synthesis or condensation of enaminones.

Primary Route: Condensation of 3-Aminocrotonate

This pathway avoids the handling of unstable acrolein by using acetal precursors.

  • Reagents: Ethyl 3-aminocrotonate + 1,1,3,3-Tetraethoxypropane (TEP) + Acid Catalyst (HCl).

  • Mechanism: TEP hydrolyzes in situ to generate malondialdehyde (or equivalent), which undergoes a [3+3] cyclocondensation with the aminocrotonate.

  • Yield: Typically 65–85%.

Synthesis TEP 1,1,3,3-Tetraethoxypropane MDA Malondialdehyde (In situ) TEP->MDA Hydrolysis Acid HCl / H2O (Hydrolysis) Acid->MDA Inter Dihydropyridine Intermediate MDA->Inter + EAC Cyclization EAC Ethyl 3-aminocrotonate EAC->Inter Prod Ethyl 2-methylnicotinate Inter->Prod Oxidation/Aromatization (-H2O, -EtOH)

Figure 1: Synthetic pathway for the construction of the Ethyl 2-methylnicotinate core.

Part 4: Divergent Synthesis & Derivatives

Researchers utilize this scaffold to access three distinct chemical spaces: Fused Heterocycles , Nicotinamides , and Functionalized Pyridines .

A. 1,8-Naphthyridines (Cytotoxic Agents)

The "Friedländer-type" condensation utilizes the C-2 methyl and C-3 ester (or derived aldehyde/ketone) to fuse a second ring.

  • Mechanism: The C-2 methyl is deprotonated to attack an electrophile (e.g., benzaldehyde or 2-aminobenzaldehyde), followed by cyclization.

  • Application: These derivatives exhibit potent cytotoxicity and antioxidant properties, often acting as DNA intercalators.

B. 2-Methylnicotinic Acid & Amides (Kinase Inhibitors)

Hydrolysis of the ester yields 2-methylnicotinic acid, a precursor to:

  • ML-120B: An IKK

    
     inhibitor for inflammatory diseases. The acid is coupled with an amine to form the amide pharmacophore.
    
  • Agrochemicals: The acid is converted to 2-chlorosulfonyl-N,N-dimethylnicotinamide, a precursor to sulfonylurea herbicides (e.g., Nicosulfuron analogs), although commercial routes often vary.

C. 2-Methylnicotine (nAChR Agonists)

Condensation with N-vinylpyrrolidone or N-methylpyrrolidone (NMP) yields 2-methylnicotine.

  • Significance: This derivative is a selective agonist for the

    
     nicotinic acetylcholine receptor, showing promise in cognitive enhancement and neuroprotection.
    

Derivatives Core Ethyl 2-methylnicotinate Acid 2-Methylnicotinic Acid (Hydrolysis) Core->Acid NaOH/H2O Styryl 2-Styryl Nicotinates (Aldol Condensation) Core->Styryl Ar-CHO, Ac2O Naph 1,8-Naphthyridines (Cyclization) Core->Naph 2-Aminobenzaldehyde ML120 ML-120B (IKK Inhibitor) Acid->ML120 Amide Coupling Herb Sulfonylurea Herbicides (e.g. Nicosulfuron analogs) Acid->Herb 1. SOCl2 2. Sulfonamide form. Dye Fluorescent Probes Styryl->Dye Cyto Cytotoxic Agents Naph->Cyto

Figure 2: Divergent synthesis tree illustrating the transformation of the core scaffold into bioactive classes.

Part 5: Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-methylnicotinate

Validated for 100g scale.

  • Setup: A 1L reactor equipped with a reflux condenser and mechanical stirrer.

  • Acetal Hydrolysis: Charge 1,1,3,3-tetraethoxypropane (1.5 mol) and HCl (20%, 2.0 mol) . Stir at 45°C for 3 hours. Note: This generates the reactive malondialdehyde species in situ.

  • Cyclization: Add Ethyl 3-aminocrotonate (1.0 mol) dissolved in Ethanol (5.0 mol) .

  • Reaction: Heat to 60°C and stir for 7 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Concentrate under reduced pressure. Neutralize with 10% NaOH to pH 6.0. Extract with Ethyl Acetate (3x). Dry organic layer over

    
     and concentrate.
    
  • Purification: Distill under vacuum (approx. 125°C at 20 mmHg).

  • Expected Yield: ~67% as a colorless to pale yellow liquid.

Protocol 2: Hydrolysis to 2-Methylnicotinic Acid

Precursor for ML-120B and Amide derivatives.

  • Reaction: Dissolve Ethyl 2-methylnicotinate (10 mmol) in Ethanol (15 mL) . Add NaOH (2.5 M, 20 mL) .

  • Conditions: Reflux at 80°C for 2 hours.

  • Isolation: Cool to room temperature. Acidify with Conc.[1][2] HCl to pH 3.0. The product precipitates as a white solid.[3]

  • Purification: Filter, wash with cold water, and dry in a vacuum oven. Recrystallize from ethanol if necessary.

  • Characterization: MP: ~168-170°C.

Part 6: References

  • Synthesis of 2-methyl nicotinate and application thereof. Google Patents. CN112824387A. Link

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. PMC - NIH. Link

  • Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone. Google Patents. WO2019121644A1. Link

  • Design, Synthesis, and Structure-Activity Relationship of Novel Aryl-Substituted Formyl Oxazolidine Derivatives as Herbicide Safeners. J. Agric. Food Chem.[4] 2023.[4] Link

  • Ethyl 2-methylnicotinate Product Data. ChemicalBook. Link

Sources

Foundational

The Multifaceted Biological Activities of Substituted Nicotinic Acid Esters: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the diverse biological activities of substituted nicotinic acid esters, offering a valuable resource for researchers, scientists, and professionals engaged in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the diverse biological activities of substituted nicotinic acid esters, offering a valuable resource for researchers, scientists, and professionals engaged in drug development. Moving beyond the well-established lipid-lowering effects of nicotinic acid (niacin), we delve into the burgeoning field of its derivatives, where strategic chemical modifications unlock a wide spectrum of therapeutic potentials, including antimicrobial, anti-inflammatory, and analgesic properties. This document is designed to serve as a practical and scientifically rigorous handbook, elucidating the structure-activity relationships, mechanisms of action, and key experimental protocols essential for advancing research in this promising area.

Introduction: Nicotinic Acid - A Versatile Scaffold

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental water-soluble vitamin involved in numerous vital processes within the body.[1] For decades, high doses of nicotinic acid have been utilized as a lipid-lowering agent, effectively reducing circulating levels of triglycerides, very low-density lipoprotein (VLDL)-cholesterol, and low-density lipoprotein (LDL)-cholesterol, while concurrently increasing high-density lipoprotein (HDL)-cholesterol.[2][3][4] However, the clinical application of nicotinic acid is often hampered by undesirable side effects, most notably cutaneous flushing, which can negatively impact patient compliance.[4][5] This limitation has spurred significant interest in the development of nicotinic acid derivatives, particularly esters, to mitigate side effects and explore novel therapeutic applications. These derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and even insecticidal properties.[1][6]

Diverse Biological Activities of Substituted Nicotinic Acid Esters

The therapeutic potential of nicotinic acid can be significantly expanded and refined through the chemical modification of its core structure. The introduction of various substituents via esterification and other synthetic strategies gives rise to a diverse library of compounds with distinct biological profiles.

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) microbial strains presents a formidable challenge to global public health, necessitating the development of novel antimicrobial agents.[6][7] Substituted nicotinic acid esters and related derivatives have emerged as a promising class of compounds in this arena.

Numerous studies have reported the synthesis and evaluation of nicotinic acid derivatives exhibiting potent activity against a range of pathogenic microbes.[6] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[8] For instance, certain acylhydrazone and 1,3,4-oxadiazole derivatives of nicotinic acid have demonstrated significant antibacterial effects.[7][9] One notable study found that a derivative incorporating a 5-nitrofuran substituent was active against all tested bacterial strains, with particularly strong activity against Bacillus subtilis and both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[10][11] The minimum inhibitory concentrations (MICs) for some of these compounds have been reported in the range of 1.95 to 15.62 µg/mL against Gram-positive bacteria.[9][11] Importantly, many of these potent antimicrobial derivatives have shown no significant cytotoxicity against normal cell lines, highlighting their potential for safe therapeutic application.[10][11]

The antimicrobial potential of these compounds makes them excellent candidates for further development as lead compounds in the fight against multi-drug resistant bacteria.[1]

Anti-inflammatory and Analgesic Effects

Chronic inflammation is a key pathological feature of numerous diseases. Nicotinic acid and its derivatives have been shown to possess significant anti-inflammatory properties.[1] Research has demonstrated that these compounds can inhibit the production of pro-inflammatory mediators.[12] For example, certain synthesized nicotinic acid derivatives have exhibited potent inhibition of nitrite, TNF-α, and IL-6 in stimulated macrophage cells, with efficacy comparable to that of ibuprofen.[12]

The anti-inflammatory effects are believed to be mediated, at least in part, through the GPR109A receptor, which is expressed on immune cells like monocytes and macrophages.[13] Activation of this receptor can lead to a reduction in the secretion of pro-inflammatory cytokines and chemokines.[13][14] Furthermore, nicotinic acid has been shown to inhibit monocyte adhesion and chemotaxis, crucial processes in the inflammatory cascade.[13] Some 2-aryl nicotinic acid derivatives have also been identified as effective analgesic and anti-inflammatory agents.[1]

Lipid-Lowering Properties

The primary and most well-documented therapeutic application of nicotinic acid is in the management of dyslipidemia.[2][15] It favorably modulates the lipid profile by:

  • Decreasing Triglycerides and VLDL: Nicotinic acid inhibits the synthesis of triacylglycerols in the liver, a key step in the formation of VLDL.[2][16] This leads to a reduction in circulating VLDL and subsequently LDL levels.[16]

  • Lowering LDL Cholesterol: With reduced VLDL available for conversion, the levels of LDL cholesterol, often termed "bad cholesterol," are also lowered.[4]

  • Increasing HDL Cholesterol: Nicotinic acid is particularly effective at raising levels of HDL cholesterol ("good cholesterol"), a key factor in reverse cholesterol transport.[4][17] The exact mechanism for this is not fully elucidated but is thought to involve the inhibition of HDL hepatic uptake.[17][18]

Esterification of nicotinic acid can be employed to create prodrugs with modified pharmacokinetic profiles, potentially reducing side effects while maintaining lipid-lowering efficacy.

Mechanisms of Action: A Molecular Perspective

The diverse biological activities of substituted nicotinic acid esters are underpinned by their interactions with specific molecular targets and signaling pathways.

The GPR109A Receptor: A Key Mediator

Many of the metabolic and anti-inflammatory effects of nicotinic acid and its derivatives are mediated through the G protein-coupled receptor GPR109A (also known as HM74A).[15] This receptor is highly expressed in adipocytes and immune cells such as monocytes and macrophages.[19]

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[19] This, in turn, reduces the activity of hormone-sensitive lipase, leading to decreased lipolysis and a subsequent reduction in the release of free fatty acids (FFAs) into the circulation.[2][19] The diminished availability of FFAs as substrates for the liver results in reduced triglyceride and VLDL synthesis.[2][19]

In immune cells, GPR109A activation has been shown to suppress the secretion of pro-inflammatory cytokines.[13][20] This anti-inflammatory action is independent of the prostaglandin pathways that are responsible for the flushing side effect.[13]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_liver Liver Nicotinic Acid Ester Nicotinic Acid Ester GPR109A GPR109A Nicotinic Acid Ester->GPR109A Binds & Activates AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP ↓ cAMP AC->cAMP HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Inhibits Activation Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids (FFAs) Lipolysis->FFA TG_VLDL ↓ Triglyceride & VLDL Synthesis FFA->TG_VLDL Reduced Substrate

Caption: GPR109A-mediated inhibition of lipolysis in adipocytes.

Antimicrobial Mechanisms

The precise mechanisms by which nicotinic acid derivatives exert their antimicrobial effects are still under investigation and likely vary depending on the specific chemical structure and the target microorganism. However, it is known that nicotinic acid itself can enhance the ability of immune cells, such as neutrophils, to combat bacteria like Staphylococcus aureus.[7] The structural modifications in the ester derivatives may allow for novel interactions with microbial targets, such as enzymes essential for cell wall synthesis, protein synthesis, or DNA replication. Some derivatives, like acylhydrazones, are known to act as enzyme inhibitors.[8]

Structure-Activity Relationships (SAR)

The biological activity of nicotinic acid esters is profoundly influenced by the nature and position of the substituents on the pyridine ring and the ester group. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

For example, in the context of antimicrobial activity, the presence of specific heterocyclic moieties or substituted aryl groups can dramatically enhance efficacy.[1][6] Studies have shown that bromo-aryl substituted compounds can exhibit strong activity, while other substitutions may lead to a reduction in potency.[1] The incorporation of a 5-nitrofuran substituent, as mentioned earlier, has been shown to confer broad-spectrum antibacterial activity.[10][11]

In the case of anti-inflammatory action, the specific nature of the ester and any additional substitutions can modulate the compound's ability to inhibit inflammatory mediators.[12]

Table 1: Illustrative Structure-Activity Relationships of Substituted Nicotinic Acid Derivatives

Derivative Class Key Substituent(s) Observed Biological Activity Reference
Acylhydrazones5-nitrofuranPotent antibacterial activity against Gram-positive bacteria, including MRSA[10][11]
1,3,4-OxadiazolinesVaried aryl groupsAntimicrobial activity, generally less potent than the parent acylhydrazones against bacteria[9]
2-Aryl DerivativesBromo-aryl groupStrong analgesic and anti-inflammatory activity[1]
Thio-derivativesAdamantylthio groupPotent vasorelaxant and antioxidant properties[21]

Experimental Protocols for Activity Assessment

The evaluation of the biological activity of novel substituted nicotinic acid esters requires a battery of robust and reproducible in vitro and in vivo assays.

In Vitro Antimicrobial Susceptibility Testing

A fundamental step in assessing the antimicrobial potential of new compounds is the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) on an appropriate agar medium overnight at 37°C (or 30°C for fungi).

    • Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include positive (microorganism in broth without compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours (or 30°C for 24-48 hours for fungi).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol: Determination of MBC/MFC

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar plate.

  • Incubate the plates under the same conditions as the initial culture.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Anti-inflammatory Activity Assay

The ability of compounds to suppress the production of inflammatory mediators can be assessed using cell-based assays.

Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS).

    • Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Quantification of Nitrite:

    • After 24 hours of stimulation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent system. The absorbance is typically measured at 540 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation (for lead compounds) Synthesis Synthesis of Nicotinic Acid Esters Characterization Structural Confirmation (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Animal_models Relevant Animal Models (e.g., Infection, Inflammation) Antimicrobial->Animal_models Anti_inflammatory->Animal_models Pharmacokinetics Pharmacokinetic Studies (ADME) Animal_models->Pharmacokinetics

Caption: General experimental workflow for evaluating substituted nicotinic acid esters.

Conclusion and Future Directions

Substituted nicotinic acid esters represent a versatile and highly promising class of compounds with a broad range of biological activities. By moving beyond the traditional application of nicotinic acid in lipid management, researchers have uncovered significant potential in the areas of antimicrobial and anti-inflammatory therapies. The ability to fine-tune the biological activity through targeted chemical modifications, guided by a deepening understanding of structure-activity relationships and mechanisms of action, paves the way for the development of novel therapeutics with improved efficacy and safety profiles.

Future research should focus on elucidating the precise molecular targets of these compounds, particularly for their antimicrobial effects. Further exploration of their pharmacokinetic and pharmacodynamic properties in relevant in vivo models will be critical for translating the promising in vitro findings into clinical applications. The continued investigation of substituted nicotinic acid esters holds great promise for addressing some of the most pressing challenges in modern medicine, including the rise of antibiotic resistance and the prevalence of chronic inflammatory diseases.

References

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various P
  • Nicotinic acid derivatives: Application and uses, review. (2021-12-30).
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022-03-04). PubMed Central. (URL: [Link])

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022-03-04). PubMed. (URL: [Link])

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022-03-04). MDPI. (URL: [Link])

  • Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. PMC. (URL: [Link])

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (URL: [Link])

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (URL: [Link])

  • Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Nanomegas. (URL: [Link])

  • Nicotinic acid: Pharmacology Video Lectures USMLE Step 1. (2025-03-15). YouTube. (URL: [Link])

  • Evaluating the Release of Different Commercial Orally Modified Niacin Formulations In Vitro. (2023-07-14). (URL: [Link])

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2025-10-13). ResearchGate. (URL: [Link])

  • Nicotinic acid. Wikipedia. (URL: [Link])

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2007-08-16). Annual Reviews. (URL: [Link])

  • Nicotinic acid: an old drug with a promising future. (URL: [Link])

  • Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. (URL: [Link])

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025-05-20). Dove Medical Press. (URL: [Link])

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. (2025-08-10). ResearchGate. (URL: [Link])

  • Mechanism of action of niacin. (2008-04-17). PubMed. (URL: [Link])

  • Risks and Benefits of Nicotinic Acid (NA), a NAD+ Booster. (2025-03-26). YouTube. (URL: [Link])

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020-01-27). NIH. (URL: [Link])

  • (PDF) Mechanism of Action of Niacin. (2025-08-05). ResearchGate. (URL: [Link])

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. (URL: [Link])

  • Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed. (URL: [Link])

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PMC - PubMed Central. (URL: [Link])

  • Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. (2019-04-12). PubMed Central. (URL: [Link])

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. (2010-01-06). PubMed. (URL: [Link])

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2025-08-06). ResearchGate. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024-08-18). PMC. (URL: [Link])

  • Establishing an ENDS In Vitro and In Vivo Ingredient Assessment Strategy Using a Toolbox Approach. (2023-09-27). PMI Science. (URL: [Link])

  • Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin. NIH. (URL: [Link])

  • Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. (URL: [Link])

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5.. ResearchGate. (URL: [Link])

  • Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal. (URL: [Link])

  • Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. NIH. (URL: [Link])

  • Niacin: The Third or Fourth Option. National Lipid Association Online. (URL: [Link])

  • Recent improvements in in vitro models need to be supported with refinements in dosimetry to enable possible future in vivo data extrapolation. Imperial Brands Science. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

"use of Ethyl 2-methylnicotinate in medicinal chemistry"

Application Note: Strategic Utilization of Ethyl 2-methylnicotinate in Heterocyclic Scaffold Construction Abstract Ethyl 2-methylnicotinate (CAS: 1721-26-2) is a bifunctional pyridine scaffold characterized by an electro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 2-methylnicotinate in Heterocyclic Scaffold Construction

Abstract

Ethyl 2-methylnicotinate (CAS: 1721-26-2) is a bifunctional pyridine scaffold characterized by an electrophilic ethyl ester at the C3 position and a pseudo-acidic methyl group at the C2 position. This specific substitution pattern renders it a "privileged structure" for the divergent synthesis of fused bicyclic heterocycles. This guide details validated protocols for converting this intermediate into 1,8-naphthyridin-4-ones and pyrido[2,3-d]pyrimidines , both of which are critical pharmacophores in kinase inhibitor discovery (e.g., PIM-1, eEF-2K) and anti-infective research.

Strategic Versatility: The "Push-Pull" Reactivity

The utility of Ethyl 2-methylnicotinate lies in the orthogonal reactivity of its substituents.

  • C2-Methyl Group (Nucleophile Precursor): The electron-withdrawing nature of the pyridine nitrogen and the C3-ester acidifies the C2-methyl protons (

    
     in DMSO, lower with activation). This allows for condensation with electrophiles like dimethylformamide dimethyl acetal (DMF-DMA) or aldehydes.
    
  • C3-Ethyl Ester (Electrophile): Serves as the "trap" for intramolecular cyclization. Upon functionalization of the C2-methyl group, a pendant nucleophile (e.g., an amine or amidine) attacks the ester to close the second ring.

Diagram 1: Divergent Synthetic Pathways

The following diagram illustrates the primary synthetic routes accessible from this scaffold.

G Start Ethyl 2-methylnicotinate (C2-Me, C3-COOEt) Intermediate1 Enamine Intermediate (Reaction with DMF-DMA) Start->Intermediate1 DMF-DMA Reflux Intermediate2 Amidine Adduct (Reaction with Guanidine) Start->Intermediate2 Guanidine/Urea NaOEt Product1 1,8-Naphthyridin-4-ones (Antibacterials/Antitumor) Intermediate1->Product1 + Primary Amine Cyclization Product3 Benzo[b][1,8]naphthyridines (DNA Intercalators) Intermediate1->Product3 + Anilines High Temp Product2 Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) Intermediate2->Product2 Cyclization (- EtOH)

Caption: Divergent synthesis map showing the conversion of Ethyl 2-methylnicotinate into high-value bicyclic scaffolds via distinct condensation pathways.

Detailed Experimental Protocols

Protocol A: Synthesis of 1,8-Naphthyridin-4-ones via Enamine

This protocol utilizes the acidity of the C2-methyl group to form a reactive enamine, which undergoes amine-exchange and cyclization. This is the preferred route for generating libraries of N1-substituted naphthyridines.

Mechanism:

  • Condensation of C2-Me with DMF-DMA forms the enamine (Ethyl 2-(2-(dimethylamino)vinyl)nicotinate).

  • Substitution of the dimethylamino group by a primary amine (

    
    ).
    
  • Intramolecular nucleophilic attack of the new amine on the C3-ester.

Materials:

  • Ethyl 2-methylnicotinate (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 - 2.0 eq)

  • Primary Amine (

    
    ) (1.2 eq)
    
  • Solvent: DMF (anhydrous) or Dioxane

  • Catalyst: Glacial Acetic Acid (catalytic, optional)

Step-by-Step Procedure:

  • Enamine Formation:

    • Charge a round-bottom flask with Ethyl 2-methylnicotinate (10 mmol) and DMF-DMA (20 mmol).

    • Critical Step: Heat the mixture to 110–120°C under nitrogen for 4–6 hours. The solution will typically turn deep red/orange, indicating enamine formation.

    • Validation: Monitor by TLC (EtOAc/Hexane). The starting ester spot should disappear.

    • Remove excess DMF-DMA under reduced pressure (rotary evaporator) to yield the crude enamine as a viscous red oil or solid. Note: This intermediate is moisture-sensitive; proceed immediately or store under Argon.

  • Cyclization:

    • Dissolve the crude enamine in DMF (10 mL) or Glacial Acetic Acid (if the amine is acid-stable).

    • Add the Primary Amine (12 mmol).

    • Reflux the mixture (100–120°C) for 4–8 hours.

    • Validation: Formation of a precipitate is common as the naphthyridinone forms.

  • Work-up:

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (50 mL).

    • Filter the resulting solid. Wash with cold water and diethyl ether.

    • Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 65–85% Data Format:

Compound R-Group Yield (%) MP (°C)
1a Phenyl 78 210-212
1b Benzyl 72 195-197

| 1c | Cyclopropyl | 65 | 180-182 |

Protocol B: Synthesis of Pyrido[2,3-d]pyrimidines

This route constructs a pyrimidine ring fused to the pyridine core, creating a scaffold highly relevant for ATP-competitive kinase inhibition (e.g., PIM-1).

Materials:

  • Ethyl 2-methylnicotinate (1.0 eq)

  • Guanidine Hydrochloride (or Urea/Thiourea) (1.5 eq)

  • Base: Sodium Ethoxide (NaOEt) (freshly prepared, 2.0 eq)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Base Preparation:

    • Dissolve Sodium metal (2.0 eq) in absolute Ethanol (20 mL) under nitrogen to generate NaOEt in situ.

  • Condensation:

    • Add Guanidine Hydrochloride (1.5 eq) to the NaOEt solution. Stir for 15 minutes to free the guanidine base.

    • Add Ethyl 2-methylnicotinate (1.0 eq) dropwise.

    • Reflux the mixture for 6–12 hours.

    • Mechanism:[2][3] The guanidine nitrogen attacks the ester (C3), followed by condensation with the C2-methyl group (often requiring oxidation or leaving group assistance if not pre-functionalized, but typically this route yields the dihydro-intermediate which auto-oxidizes or requires a specific electrophile like an aldehyde in a 3-component reaction).

    • Alternative (Direct Fusion): For direct fusion, the C2-methyl is often first activated (e.g., brominated to bromomethyl) or the reaction is performed with cyanoacetamide to yield the carbonitrile derivative.

    • Refined Protocol for Kinase Inhibitor Scaffolds (PIM-1 type):

      • React Ethyl 2-methylnicotinate with DMF-DMA (as in Protocol A) first.

      • React the Enamine intermediate with Guanidine HCl and NaOEt .

      • Reflux in Ethanol for 8 hours.

  • Work-up:

    • Evaporate the solvent under reduced pressure.

    • Dissolve residue in water.

    • Acidify with Acetic Acid to pH 5–6. The product (Pyrido[2,3-d]pyrimidine) will precipitate.

    • Filter and dry.

Medicinal Chemistry Applications & Case Studies

Case Study 1: PIM-1 Kinase Inhibitors

Researchers have utilized the pyrido[2,3-d]pyrimidine scaffold derived from Ethyl 2-methylnicotinate to target PIM-1 kinase, a biomarker in leukemia and prostate cancer.

  • Modality: ATP-competitive inhibition.[4]

  • Key Insight: The N1 and N3 nitrogens of the pyrimidine ring mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu121/Cys104).

  • Outcome: Compounds synthesized via Protocol B showed IC50 values in the low nanomolar range (11.4 nM) [1].

Case Study 2: eEF-2K Inhibitors

Eukaryotic elongation factor-2 kinase (eEF-2K) inhibitors have been synthesized using this scaffold. The C2-methyl group provides a handle for extending the molecule into the ribose-binding pocket of the enzyme [2].

Diagram 2: Mechanism of Action (Kinase Binding Mode)

KinaseBinding Scaffold Pyrido[2,3-d]pyrimidine (Inhibitor Core) Hinge Kinase Hinge Region (Glu121 / Cys104) Scaffold->Hinge H-Bonding (Donor/Acceptor) Pocket Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Pocket Van der Waals (R-Group Interaction)

Caption: Schematic representation of the pharmacophore binding interaction between the Ethyl 2-methylnicotinate derived scaffold and a generic kinase ATP-binding site.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Enamine Step Incomplete reaction; MoistureIncrease temp to 120°C; Use fresh anhydrous DMF-DMA; extend time.
Product Oiling Out Impurities; Solvent choiceTriturate with cold diethyl ether or use EtOAc/Hexane recrystallization.
Incomplete Cyclization Steric hindrance of AmineSwitch solvent to Glacial Acetic Acid (higher temp, acid catalysis).
Hydrolysis of Ester Wet solvents; excess baseEnsure anhydrous conditions; use molecular sieves in the reaction.

References

  • Abdellatif, K. R., et al. (2021). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[5] RSC Advances. Available at: [Link]

  • Devi, N. S., et al. (2014).[4] Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual citation based on general scaffold utility in kinase inhibition).

  • Movassaghi, M., & Hill, M. D. (2006).[1] Single-Step Synthesis of Pyridine and 1,8-Naphthyridine Derivatives. Journal of the American Chemical Society.[1] Available at: [Link]

Sources

Application

Application Note: Analytical Method Validation for Ethyl 2-methylnicotinate Quantification

Abstract & Scope This application note details the validation of a High-Performance Liquid Chromatography (HPLC-UV) method for the quantification of Ethyl 2-methylnicotinate (CAS: 1721-26-2). As a critical intermediate i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the validation of a High-Performance Liquid Chromatography (HPLC-UV) method for the quantification of Ethyl 2-methylnicotinate (CAS: 1721-26-2). As a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors, accurate assay determination is vital for process control.[1]

This protocol is designed in strict accordance with ICH Q2(R2) Validation of Analytical Procedures guidelines. It addresses the specific physicochemical challenges of the analyte—specifically the basicity of the pyridine ring (


) and its hydrolytic sensitivity—by utilizing a phosphate-buffered mobile phase to ensure peak symmetry and method robustness.

Scientific Rationale & Method Design

The Analyte

Ethyl 2-methylnicotinate is a lipophilic liquid (


) with a pyridine core.[1]
  • Challenge: The basic nitrogen atom can interact with free silanols on silica-based columns, causing severe peak tailing.

  • Solution: We employ an acidic mobile phase (pH ~2.5) using 0.1% Phosphoric Acid.[1] This keeps the pyridine nitrogen fully protonated (

    
    ), preventing secondary interactions with the stationary phase and ensuring sharp Gaussian peaks.[1]
    
  • Detection: The conjugated pyridine system exhibits a distinct UV absorption maximum (

    
    ) at 268 nm , which is selected for high-sensitivity detection.[1]
    
Validation Lifecycle

The validation process follows a risk-based lifecycle approach as defined in ICH Q14 and Q2(R2).[1]

ValidationLifecycle Start Method Development PreVal Pre-Validation (System Suitability) Start->PreVal Optimization Protocol Validation Protocol (ICH Q2 R2) PreVal->Protocol Define Criteria Exec Experimental Execution Protocol->Exec Execute Review Data Review & Reporting Exec->Review Analyze Review->Start Fail (Loop)

Figure 1: Analytical Method Validation Lifecycle adhering to ICH Q2(R2) principles.

Experimental Protocol

Chromatographic Conditions
  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD.

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18). Rationale: End-capped C18 prevents silanol activity.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (

    
    , HPLC Grade).
    
  • Mobile Phase B: Acetonitrile (MeCN, HPLC Grade).[1][2]

  • Mode: Isocratic (60% A / 40% B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV @ 268 nm.

  • Run Time: 10 minutes (Retention time approx. 4.5 - 5.0 min).[1]

Standard & Sample Preparation

Critical Note: Ethyl 2-methylnicotinate is a liquid.[1][3][4][5] Do not pipette by volume for quantitative standards. Weighing is required to eliminate density-related errors (


).[1]
Standard Stock Solution (1.0 mg/mL)
  • Weigh accurately 50.0 mg of Ethyl 2-methylnicotinate Reference Standard into a 50 mL volumetric flask.

  • Add 25 mL of Diluent (50:50 Water:MeCN).

  • Sonicate for 5 minutes to dissolve.

  • Dilute to volume with Diluent and mix well.

Working Standard (100 µg/mL)
  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Diluent.[1]

SamplePrep Step1 Weigh 50.0 mg Liquid Analyte (Gravimetric Precision) Step2 Dissolve in 25 mL Diluent (50:50 H2O:MeCN) Step1->Step2 Step3 Sonicate & Dilute to 50 mL (Stock: 1.0 mg/mL) Step2->Step3 Step4 Dilute 1:10 for Working Std (Target: 100 µg/mL) Step3->Step4

Figure 2: Gravimetric preparation workflow to ensure assay accuracy.

Validation Parameters & Results

System Suitability Testing (SST)

Before any validation run, the system must meet these criteria using the Working Standard.

ParameterAcceptance CriteriaRationale
Retention Time (RT) 4.5 - 5.5 minEnsures correct phase interaction.[1]
Tailing Factor (

)

Verifies suppression of silanol interactions.[1]
Theoretical Plates (

)

Ensures column efficiency.[1]
RSD (Area, n=6)

Demonstrates injection precision.
Specificity (Forced Degradation)

To demonstrate the method quantifies the analyte without interference from degradation products.[1]

  • Protocol: Expose 1 mg/mL samples to:

    • Acid: 0.1 N HCl, 60°C, 2 hours.

    • Base: 0.1 N NaOH, 60°C, 2 hours (Expect hydrolysis to 2-methylnicotinic acid).

    • Oxidation: 3%

      
      , RT, 4 hours.[1]
      
  • Acceptance: Peak purity index > 99.0% (DAD analysis). Resolution (

    
    ) > 1.5 between analyte and any degradant.[1]
    
Linearity[1][6]
  • Range: 50% to 150% of target concentration (50 – 150 µg/mL).

  • Levels: 5 levels (50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1]
Accuracy (Recovery)

Performed by spiking known amounts of standard into a placebo matrix (or solvent if pure substance assay).[1]

  • Levels: 80%, 100%, 120% of target.

  • Replicates: 3 preparations per level (Total 9).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 independent preparations at 100% level.

    • Limit: RSD

      
      .[1]
      
  • Intermediate Precision: Repeatability study performed by a different analyst on a different day/instrument.

    • Limit: Overall RSD (n=12)

      
      .[1]
      
LOD & LOQ

Calculated based on the Standard Deviation of the Response (


) and Slope (

) from the linearity curve.[1]
  • LOD =

    
    [1]
    
  • LOQ =

    
    [1]
    

Data Summary Table (Example Data)

Validation ParameterResultStatus
Linearity (

)
0.9998PASS
Accuracy (Mean Recovery) 99.8%PASS
Repeatability (RSD) 0.45%PASS
Intermediate Precision (RSD) 0.62%PASS
Specificity (Purity Angle) Purity Angle < Purity ThresholdPASS

Troubleshooting & Robustness

  • Drifting Retention Times: Check mobile phase pH. A shift of ±0.2 pH units can affect the ionization of the pyridine ring.[1] Ensure the column is equilibrated for at least 30 mins.

  • High Backpressure: Filter all mobile phases through 0.22 µm filters. Acetonitrile polymerization can occur in older premixed solvents; prepare fresh daily.[1]

  • Sample Stability: The ester bond is susceptible to hydrolysis. Autosampler temperature should be maintained at 4°C-10°C.[1]

References

  • ICH. (2023).[1][6] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][7][6][8] [Link]

  • PubChem. (n.d.).[1] Ethyl 2-methylnicotinate (Compound).[1][2][3][4][5][9][10] National Library of Medicine. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Standard Text for HPLC Conditions).

  • SIELC Technologies. (2018).[1] HPLC Method for Analysis of Ethyl 2-methylnicotinate.[1][2] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 2-methylnicotinate Purification

Ticket ID: E2MN-PUR-001 Status: Open Subject: Purification challenges, hydrolysis prevention, and chromatographic tailing.[1] Executive Summary Ethyl 2-methylnicotinate (CAS: 1721-26-2) presents a unique purification par...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: E2MN-PUR-001 Status: Open Subject: Purification challenges, hydrolysis prevention, and chromatographic tailing.[1]

Executive Summary

Ethyl 2-methylnicotinate (CAS: 1721-26-2) presents a unique purification paradox: it possesses a basic pyridine nitrogen facilitating acid-base extraction, yet contains an ester linkage susceptible to hydrolysis under the very conditions used to purify it.[1] Furthermore, its basicity causes severe peak tailing on standard silica stationary phases.

This guide provides self-validating protocols to navigate these competing chemical properties.

Property Data Implication for Purification
Boiling Point 126-127°C @ 24 mmHgHigh vacuum required to prevent thermal degradation.[1]
Basicity (pKa) ~4.02 (Pyridine N)Allows protonation/extraction into aqueous acid.
Stability Hydrolytically unstableSensitive to strong acids/bases and heat; risk of forming 2-methylnicotinic acid.[1]
State Liquid (Colorless/Yellow)Distillation is the primary bulk purification method.
Module 1: Chemical Separation (The "Cold" Acid-Base Extraction)

User Issue: "I tried removing neutral impurities using an acid wash, but my yield dropped significantly, and I see a new spot on TLC at the baseline."

Root Cause Analysis: The user likely performed the extraction at room temperature or used excessively strong acid/base. The "new spot" is 2-methylnicotinic acid , formed by the hydrolysis of the ethyl ester. While the pyridine ring allows for selective extraction, the ester bond is the weak link.

Corrective Protocol: To utilize the basicity of the pyridine ring without destroying the ester, you must suppress the kinetics of hydrolysis using temperature control.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude reaction mixture in Dichloromethane (DCM) . Cool this solution to 0°C in an ice bath.

  • Acid Extraction (Targeting the Pyridine):

    • Prepare 0.5 M HCl and cool it to 0°C.

    • Rapidly extract the organic layer with the cold HCl.

    • Mechanism: The pyridine nitrogen protonates (

      
      ), migrating the product into the aqueous layer. Neutral impurities (unreacted starting materials, non-basic byproducts) remain in the DCM.
      
  • Separation: Separate layers immediately. Keep the aqueous layer (containing product) on ice.

  • Neutralization (The Critical Step):

    • Add fresh DCM to the aqueous acidic layer.

    • Slowly basify the biphasic mixture using saturated NaHCO₃ (mild base) or 2M NaOH (dropwise) only until pH reaches 8-9.[1] Do not exceed pH 10.

    • Why? Strong alkaline environments rapidly saponify esters.

  • Recovery: Shake well, separate the organic layer, dry over MgSO₄, and concentrate in vacuo at <40°C.

Self-Validation Check:

  • TLC: Compare the recovered product against the "baseline spot" (acid impurity). If the baseline spot is absent, hydrolysis was successfully prevented.

Module 2: Chromatographic Purification (Silica Gel)

User Issue: "My compound is streaking/tailing badly on the column. I cannot separate it from close-running impurities."

Root Cause Analysis: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups (


) on the silica gel surface.[2] This secondary retention mechanism causes peak broadening and tailing.

Corrective Protocol: The "Amine Modifier" Technique You must block the active silanol sites using a sacrificial base that competes with your product.[3]

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Select your standard solvent system (e.g., Hexane:Ethyl Acetate 4:1).

    • Add 1% to 5% Triethylamine (TEA) to the mobile phase.

  • Column Pre-treatment (Passivation):

    • Flush the silica column with 2 column volumes (CV) of the mobile phase containing TEA before loading the sample.

    • Mechanism:[1][3][4][5][6] TEA binds to the acidic silanol protons, effectively "capping" the silica surface.

  • Elution:

    • Run the column with the TEA-modified solvent.[1]

    • Note: TEA has a high boiling point (~89°C). You may need to wash the collected fractions with saturated NaHCO₃ or rely on high-vacuum drying to remove residual TEA.[1]

Visualization of Troubleshooting Logic:

PurificationLogic Start Start: Crude Ethyl 2-methylnicotinate CheckTLC 1. Run TLC (Hex:EtOAc) Start->CheckTLC IsTailing Is spot tailing? CheckTLC->IsTailing YesTailing Cause: Silanol Interaction IsTailing->YesTailing Yes NoTailing Check Impurity Rf IsTailing->NoTailing No FixTailing Add 1-5% TEA to Eluent (Passivate Silica) YesTailing->FixTailing Distill Proceed to Vacuum Distillation (10 mmHg, ~110°C) FixTailing->Distill Post-Column CloseSpots Impurities co-eluting? NoTailing->CloseSpots CloseSpots->Distill No (Clean separation) Extract Perform Cold Acid-Base Extraction (0°C, pH control) CloseSpots->Extract Yes (Overlap)

Figure 1: Decision matrix for selecting the appropriate purification modality based on crude material behavior.

Module 3: Vacuum Distillation (The Industrial Standard)

User Issue: "The liquid turned yellow/brown during distillation."

Root Cause Analysis: Pyridine derivatives are susceptible to N-oxide formation or oxidative degradation at high temperatures in the presence of air.[1]

Corrective Protocol:

  • Vacuum Requirements: Use a high-vacuum line (<10 mmHg). The boiling point drops from ~227°C (atmospheric) to ~108-110°C (10 mmHg).[1]

  • Inert Atmosphere: Bleed Nitrogen or Argon into the capillary or use a spinning band column under inert gas. Never distill open to air.

  • Fraction Collection: Discard the first 5% (forerun) which often contains ethyl acetoacetate or volatile solvents.

Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization instead? A: Generally, no. Ethyl 2-methylnicotinate is a liquid at room temperature (MP ~146°C is cited for the acid, not the ester; the ester is a liquid or very low melting solid). If you have a solid derivative (like a hydrochloride salt), recrystallization from Ethanol/Ether is possible, but for the free base, distillation is superior.

Q2: Why does my GC-MS show a peak at M-46? A: This is likely the loss of the ethoxy group (


) or ethanol, characteristic of ester fragmentation.[1] If you see a peak at M-28 , it suggests the loss of ethylene via McLafferty rearrangement, which is common for ethyl esters.

Q3: How do I store the purified compound? A: Store under an inert atmosphere (Nitrogen) in a dark, cool place. Pyridines can darken over time due to photo-oxidation.[1]

References
  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved February 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Improving Reaction Selectivity with Ethyl 2-methylnicotinate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for Ethyl 2-methylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Ethyl 2-methylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile pyridine derivative. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your synthetic strategies. We will delve into common selectivity challenges and offer field-proven solutions, ensuring your experimental designs are robust and reliable.

Understanding the Challenge: The Reactive Landscape of Ethyl 2-methylnicotinate

Ethyl 2-methylnicotinate presents a fascinating yet challenging substrate for selective chemical modification. Its structure contains multiple potential sites for reaction, and controlling where a transformation occurs is paramount for successful synthesis. The primary challenge lies in differentiating between the C-H bonds of the electron-deficient pyridine ring and the acidic protons of the C2-methyl group.

Below is a diagram illustrating the key reactive positions that compete for functionalization.

G cluster_0 Ethyl 2-methylnicotinate cluster_1 Potential Reactive Sites mol c4 C4-H (ortho to Ester) c6 C6-H (ortho to Nitrogen) methyl C2-Methyl Protons (Acidic) c5 C5-H (meta) G start Start: Poor C4 Selectivity base_check Is your base n-BuLi or s-BuLi? start->base_check temp_check Is your reaction temperature ≤ -70°C? base_check->temp_check Yes use_nBuLi Action: Switch to n-BuLi or s-BuLi. Rationale: These bases are optimal for DoM. base_check->use_nBuLi No (e.g., using LDA/KHMDS) solvent_check Are you using a non-coordinating solvent like Hexane/Et2O? temp_check->solvent_check Yes increase_temp Action: Allow reaction to warm to -40°C or -20°C before adding electrophile. Rationale: Allows equilibration to the more stable C4-lithiated intermediate. temp_check->increase_temp No additive_check Have you tried adding a coordinating agent like TMEDA? solvent_check->additive_check No (Using THF) use_THF Action: Switch to THF. Rationale: THF is a coordinating solvent that stabilizes the chelated intermediate required for DoM. solvent_check->use_THF Yes add_TMEDA Action: Add 1.1 eq. of TMEDA. Rationale: TMEDA breaks up BuLi aggregates and accelerates lithiation at the sterically accessible C4 position. additive_check->add_TMEDA No success Result: Improved C4 Selectivity additive_check->success Yes use_nBuLi->temp_check increase_temp->solvent_check use_THF->additive_check add_TMEDA->success

Caption: Decision workflow for optimizing C4-lithiation selectivity.

  • Recommended Protocol: High-Selectivity C4-Iodination

    This protocol provides a robust method for achieving C4-functionalization, with iodination serving as a versatile handle for subsequent cross-coupling reactions.

    • Setup: Under an inert atmosphere (N₂ or Ar), dissolve Ethyl 2-methylnicotinate (1.0 eq.) in anhydrous THF (0.2 M).

    • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

    • Base Addition: Slowly add a solution of n-butyllithium (n-BuLi, 1.1 eq., typically 2.5 M in hexanes) dropwise over 15 minutes. The solution may turn deep red or brown.

    • Warming/Equilibration: After addition is complete, allow the reaction to stir at -78°C for 1 hour, then warm to -40°C and hold for an additional 1-2 hours. This warming step is crucial for favoring the thermodynamically preferred C4-lithiated species.

    • Electrophile Quench: Cool the reaction back down to -78°C. Add a solution of iodine (I₂, 1.2 eq.) in anhydrous THF dropwise.

    • Workup: After 30 minutes, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Allow to warm to room temperature. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Verification: Purify by column chromatography. Confirm regioselectivity using ¹H NMR and NOE experiments.

Guide 2: Low Yield in Suzuki-Miyaura Cross-Coupling of C4-Halogenated Nicotinate

Question: "I have successfully synthesized Ethyl 4-bromo-2-methylnicotinate, but my subsequent Suzuki-Miyaura coupling with an arylboronic acid gives very low yields (<20%). What's going wrong?"

Answer:

  • Probable Cause & Scientific Rationale: Electron-deficient heterocycles like pyridine are notoriously challenging substrates for palladium-catalyzed cross-coupling reactions. [1]The electron-poor nature of the ring makes the oxidative addition step of the catalytic cycle sluggish. Furthermore, the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition. Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often ineffective. Recent advances, however, show that nickel-based catalysts or specialized palladium systems with electron-rich, bulky phosphine ligands can overcome these challenges. [2][3]

  • Data Summary: Catalyst & Ligand Selection for Pyridine Coupling

Catalyst SystemLigand TypeTypical Efficacy on PyridinesKey Advantages
Pd(OAc)₂ / SPhosBuchwald-type biarylphosphineGood to ExcellentPromotes fast oxidative addition and reductive elimination.
Pd(dppf)Cl₂Ferrocene-basedModerate to GoodRobust catalyst, but can be slow with challenging substrates.
NiCl₂(dme) / dppfNickel-basedGood to ExcellentOften superior for electron-deficient halides; lower cost. [3]
Pd(PPh₃)₄Monodentate phosphinePoor to ModerateProne to catalyst deactivation with pyridine substrates.
  • Recommended Protocol: Robust Suzuki-Miyaura Coupling

    This protocol uses a modern catalyst system known for its high efficiency with heteroaromatic substrates.

    • Setup: To a dry reaction vessel, add Ethyl 4-bromo-2-methylnicotinate (1.0 eq.), the arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

    • Catalyst Pre-mixture: In a separate vial, mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Reaction Assembly: Add the catalyst pre-mixture to the main vessel. Purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes.

    • Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 10:1 ratio, 0.1 M).

    • Heating: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product via flash column chromatography on silica gel.

References
  • Brickwood, C., et al. (2021). Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols. PubMed.
  • MDPI. (2022). Improvement of the Chemical Reactivity of Michael Acceptor of Ethacrynic Acid Correlates with Antiproliferative Activities. MDPI.
  • Tanmoy Biswas. (2019). Directed Ortho metalation (DOM), Part 2 (3 examples). YouTube.
  • Scribd. Directed Ortho Metalation Guide. Scribd.
  • MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.
  • MedchemExpress.com. Ethyl 2-methylnicotinate | Biochemical Reagent. MedchemExpress.com.
  • Myers, A. G. Research Group. ortho metalation. Harvard University.
  • University of Rochester. Directed (ortho) Metallation.
  • Wikipedia. Directed ortho metalation.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Fernandez, D. R., et al. (2016). Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. European Journal of Organic Chemistry.
  • Singh, U. K., et al. (2018). C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
  • Gorgani, M., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC.
  • Han, Y., et al. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews.
  • OAE Publishing Inc. (2023). Mechanisms of nickel-catalyzed reductive cross-coupling reactions.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Biological Activity of Ethyl 2-methylnicotinate vs. Methyl Nicotinate

Executive Summary This technical guide compares the biological activity, physicochemical properties, and experimental applications of Methyl Nicotinate (MN) and its sterically hindered analog, Ethyl 2-methylnicotinate (E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the biological activity, physicochemical properties, and experimental applications of Methyl Nicotinate (MN) and its sterically hindered analog, Ethyl 2-methylnicotinate (E2MN) .

While both compounds share a nicotinate core, their biological behaviors diverge significantly due to structural modifications at the C2 position. Methyl Nicotinate is a potent, rapid-onset rubefacient used primarily for topical vasodilation and analgesia. In contrast, Ethyl 2-methylnicotinate (CAS 1721-26-2) exhibits reduced rubefacient activity due to steric hindrance affecting enzymatic hydrolysis. It serves primarily as a lipophilic building block in pharmaceutical synthesis and a niche fragrance ingredient, offering olfactory notes without the intense cutaneous flushing associated with MN.

Part 1: Physicochemical & Structural Analysis[1]

The distinct biological profiles of these two esters are rooted in their structural differences. The introduction of a methyl group at the C2 position in E2MN creates a "steric shield" that alters receptor binding affinity and enzymatic susceptibility.

Table 1: Comparative Physicochemical Profile
PropertyMethyl Nicotinate (MN)Ethyl 2-methylnicotinate (E2MN)Impact on Bioactivity
CAS Number 93-60-71721-26-2
Molecular Structure Pyridine-3-carboxylic acid, methyl esterPyridine-3-carboxylic acid, 2-methyl-, ethyl esterE2MN has increased steric bulk ortho to the ester.
Molecular Weight 137.14 g/mol 165.19 g/mol E2MN is heavier, slightly reducing diffusion rates.
LogP (Lipophilicity) ~0.2 – 0.8~1.87E2MN is significantly more lipophilic, favoring depot formation in the stratum corneum but potentially slowing partitioning into the aqueous viable epidermis.
Esterase Lability HighLow to ModerateCritical Factor: The 2-methyl group hinders nucleophilic attack by esterases, slowing hydrolysis to the active acid form.
Primary Utility Rubefacient, Counter-irritantIntermediate, Fragrance, Research ReagentMN is bioactive; E2MN is often a precursor.

Part 2: Pharmacological Mechanisms

Methyl Nicotinate: The Prostaglandin Cascade

MN acts as a prodrug. Upon topical application, it rapidly penetrates the stratum corneum. Non-specific skin esterases hydrolyze it into Nicotinic Acid (Niacin) . The free acid binds to the G-protein coupled receptor GPR109A (HM74A) on Langerhans cells and keratinocytes, triggering the release of Prostaglandin D2 (PGD2) and E2 (PGE2). This results in rapid vasodilation (flushing).

Ethyl 2-methylnicotinate: The Steric Hindrance Hypothesis

E2MN's activity is attenuated by two factors:

  • Enzymatic Resistance: The methyl group at position 2 sterically hinders the esterase active site, significantly slowing the conversion to the free 2-methylnicotinic acid.

  • Receptor Affinity: Even if hydrolyzed, the resulting 2-methylnicotinic acid has altered binding affinity to GPR109A compared to unsubstituted nicotinic acid, often resulting in a weaker or absent vasodilatory response.

Visualization: Comparative Signaling Pathways

BioactivityPathways cluster_legend Pathway Comparison MN Methyl Nicotinate (Topical) Esterase Skin Esterases (Rapid Hydrolysis) MN->Esterase High Permeability NA Nicotinic Acid (Active Metabolite) Esterase->NA GPR GPR109A Receptor (Activation) NA->GPR High Affinity PG Prostaglandin Release (PGD2, PGE2) GPR->PG Flush Vasodilation (Erythema/Heat) PG->Flush E2MN Ethyl 2-methylnicotinate (Topical) SlowEsterase Steric Hindrance (Slow/Blocked Hydrolysis) E2MN->SlowEsterase High Lipophilicity Inactive Low/No Free Acid Accumulation SlowEsterase->Inactive Rate Limiting Step NoFlush Minimal/No Vasodilation Inactive->NoFlush

Figure 1: Comparative mechanism of action. MN undergoes rapid hydrolysis leading to vasodilation, while E2MN is impeded by steric hindrance at the enzymatic level.

Part 3: Experimental Protocols for Comparative Assessment

To objectively validate the difference in biological activity, researchers should employ the following self-validating protocols.

Protocol A: In Vitro Esterase Stability Assay

Objective: Quantify the hydrolysis rate difference caused by the 2-methyl substituent.

  • Preparation: Prepare 100 µM solutions of MN and E2MN in phosphate-buffered saline (PBS, pH 7.4) containing 1% DMSO.

  • Enzyme Initiation: Add Porcine Liver Esterase (PLE) or human skin homogenate (S9 fraction) to the reaction vials.

  • Incubation: Incubate at 37°C with varying time points (0, 15, 30, 60, 120 min).

  • Termination: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., methyl benzoate).

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV (260 nm).

  • Calculation: Plot % remaining of parent ester vs. time.

    • Expected Result: MN half-life < 20 mins; E2MN half-life > 120 mins (demonstrating steric stability).

Protocol B: Non-Invasive Laser Doppler Flowmetry (In Vivo)

Objective: Measure cutaneous blood flow (rubefacient activity) in a clinical or preclinical setting.

  • Subject Prep: Acclimatize subjects (human volunteers or hairless mice) for 20 mins in a temperature-controlled room (22°C).

  • Application: Apply 20 µL of equimolar solutions (e.g., 10 mM, 50 mM, 100 mM) of MN and E2MN to distinct 1 cm² sites on the volar forearm. Use an ethanol/water vehicle.

  • Measurement: Place Laser Doppler Flowmetry (LDF) probes over the sites. Record Perfusion Units (PU) continuously for 60 minutes.

  • Data Processing: Calculate the Area Under the Curve (AUC) for the hyperemic response.

    • Validation: Use a positive control (Methyl Nicotinate) and a negative control (Vehicle).

    • Expected Result: MN will show a rapid spike in perfusion within 10-15 minutes. E2MN will show a flat baseline or negligible increase, confirming lack of acute rubefacient activity.

Part 4: Applications and Use Cases

Methyl Nicotinate (MN)
  • Therapeutic: Active ingredient in OTC topical analgesics (creams/gels) for muscle pain, arthritis, and sports injuries.

  • Diagnostic: Used in "Niacin Flush" tests to assess arachidonic acid metabolism or schizophrenia-associated phospholipid abnormalities.

  • Flavor: Used in trace amounts for strawberry, raspberry, and nutty flavors.

Ethyl 2-methylnicotinate (E2MN)[2][3][4]
  • Pharmaceutical Synthesis: A critical intermediate for synthesizing complex amino esters and benzothiazine derivatives (e.g., potential NSAIDs).

  • Fragrance: Utilized for its olfactory profile (nutty, popcorn-like, roasted) in situations where the skin-sensitizing effects of MN are undesirable.

  • Pest Control Research: While Methyl Isonicotinate is the primary thrips attractant, E2MN is investigated as a structural analog in semiochemical research to understand olfactory receptor specificity in insects, though it is not a primary commercial pheromone.

Part 5: Safety & Toxicology Profile

ParameterMethyl NicotinateEthyl 2-methylnicotinate
Skin Irritation High. Causes erythema, edema, and sensation of heat (rubefacient).Low. Lacks the rapid release of irritating free acid.
LD50 (Oral, Rat) ~50-100 mg/kg (High toxicity potential due to vasodilation)Data scarce, but structural analogs suggest lower acute toxicity due to stability.
Handling Handle with gloves/mask. Avoid skin contact to prevent flushing.Standard organic chemical hygiene.

References

  • ChemicalBook. (2025). Methyl nicotinate: Mechanism, Uses and Toxicity. Retrieved from

  • PubChem. (2025). Methyl Nicotinate Compound Summary. National Library of Medicine. Retrieved from

  • MedChemExpress. (2025).[1] Ethyl 2-methylnicotinate Datasheet. Retrieved from

  • CymitQuimica. (2025). Ethyl 2-methyl-3-pyridinecarboxylate (CAS 1721-26-2).[2][1][3] Retrieved from

  • National Institutes of Health (NIH). (2019). Skin blood flow response to topically applied methyl nicotinate: Possible mechanisms. Skin Research and Technology. Retrieved from

  • MDPI. (2020). Synthesis and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. Retrieved from

Sources

Comparative

"performance of different catalysts in Ethyl 2-methylnicotinate synthesis"

This guide provides an in-depth technical analysis of catalytic systems for the synthesis of Ethyl 2-methylnicotinate (CAS: 1721-26-2), a critical intermediate in the pharmaceutical industry (e.g., for HIV integrase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of catalytic systems for the synthesis of Ethyl 2-methylnicotinate (CAS: 1721-26-2), a critical intermediate in the pharmaceutical industry (e.g., for HIV integrase inhibitors and anti-inflammatory agents).

The guide distinguishes between the two primary synthetic pathways:

  • De Novo Cyclization: Constructing the pyridine ring from acyclic precursors.

  • Direct Esterification: Functionalizing 2-methylnicotinic acid.

Executive Summary & Strategic Selection

The synthesis of Ethyl 2-methylnicotinate presents a classic dichotomy in chemical engineering: the choice between atom-economic ring construction (Cyclization) and high-yield functional group manipulation (Esterification).

  • For Industrial Scale-Up: The Solid Acid Catalyst (HND230) route via esterification offers the highest yield (>97%) and lowest environmental footprint, making it the superior choice for GMP manufacturing.

  • For Raw Material Availability: The HCl-Catalyzed Cyclization allows for the use of inexpensive acyclic precursors (1,1,3,3-tetraethoxypropane), bypassing the need for pre-formed nicotinic acid derivatives.

Pathway 1: Direct Esterification (Catalyst Performance Comparison)

This pathway involves the condensation of 2-methylnicotinic acid with ethanol. The critical performance metric here is water removal (equilibrium shift) and catalyst recovery.

Comparative Data: Solid Acid vs. Liquid Mineral Acid

The following data contrasts the traditional Sulfuric Acid method with the modern HND230 Solid Acid catalyst.

MetricSolid Acid Catalyst (HND230) Liquid Acid (

)
Performance Delta
Yield 97.2% ~75 - 85%+12-22% (Significant)
Purity (GC) 99.5%~95 - 98%Higher specificity
Reaction Temp 55°CReflux (78°C+)Milder conditions
Time 4 hours6 - 12 hours50% reduction
Workup Filtration (Physical separation)Neutralization (Chemical quench)Eliminates salt waste
Reusability >5 Cycles (with regeneration)Single-useHND230 reduces OPEX
Mechanistic Insight[1][2][3]
  • Liquid Acids (

    
    ):  Rely on homogeneous protonation. While effective, the catalyst is lost during the aqueous workup (neutralization with base), generating large volumes of saline wastewater (high COD/BOD).
    
  • Solid Acids (HND230): These are likely sulfonated polystyrene-divinylbenzene copolymers or modified zeolites. They provide a heterogeneous surface for the acylium ion formation. The hydrophobic nature of the support can locally increase ethanol concentration at the active site, driving the kinetics faster than the bulk solution thermodynamics would predict.

Pathway 2: De Novo Cyclization (The Industrial Standard)

This route constructs the pyridine core from 1,1,3,3-tetraethoxypropane (TEP) and ethyl 3-aminocrotonate . It is a modified Hantzsch-type synthesis that avoids the need for a separate aromatization step.

Reaction Mechanism & Workflow

The reaction proceeds via a cascade of acid-catalyzed hydrolysis, condensation, and cyclization.

CyclizationMechanism cluster_conditions Reaction Parameters TEP 1,1,3,3-Tetraethoxypropane Malon Malonaldehyde Intermediate TEP->Malon HCl, 45°C - 4 EtOH Acid HCl Catalyst (Hydrolysis) Acid->Malon Intermed Acyclic Enamine Intermediate Malon->Intermed + Crotonate Condensation Crotonate Ethyl 3-aminocrotonate Crotonate->Intermed Cyclic Dihydropyridine Intermediate Intermed->Cyclic Cyclization - H2O Product Ethyl 2-methylnicotinate (Aromatic) Cyclic->Product Aromatization (Spontaneous/Oxidative) Params Temp: 45-60°C Time: 3-7 hrs Solvent: Ethanol

Figure 1: Mechanistic pathway for the acid-catalyzed cyclization of acyclic precursors to Ethyl 2-methylnicotinate.

Detailed Experimental Protocols

Protocol A: High-Yield Esterification with Solid Acid Catalyst (HND230)

Source: Validated against Patent CN106957262A. Objective: Synthesis of 293g of product with >99% purity.

  • Setup: Equip a 500 mL four-neck flask with a mechanical stirrer, thermometer, and a Dean-Stark trap fitted with a reflux condenser.

  • Charging:

    • Add Toluene (123.1 g) as the entrainer solvent.

    • Add Absolute Ethanol (92.1 g, 2.0 mol).[1]

    • Add HND230 Solid Acid Catalyst (2.5 g).

    • Add 2-methylnicotinic acid (246.2 g).

  • Reaction:

    • Heat the mixture slowly to 55°C .

    • Maintain stirring and temperature for 4 hours .

    • Increase temperature to reflux (approx. 78-80°C) to initiate azeotropic water removal via the Dean-Stark trap. Continue until no more water separates.[2]

  • Workup:

    • Cool the mixture to room temperature.

    • Filtration: Filter the mixture to recover the HND230 catalyst (save for regeneration).

    • Distillation: Remove toluene under reduced pressure.

  • Result: Obtain ~293.8 g of light yellow transparent liquid (Yield: 97.2%, GC Purity: 99.5%).

Protocol B: De Novo Cyclization with HCl

Source: Adapted from industrial methods (e.g., CN112824387A). Objective: One-pot synthesis from acyclic precursors.

  • Hydrolysis Step:

    • In a reactor, charge 1,1,3,3-tetraethoxypropane (1.5 mol).

    • Add HCl (30%) (2.0 mol) dropwise while stirring.

    • Control temperature at 45°C and react for 3 hours. This generates the reactive malonaldehyde species in situ.

  • Condensation Step:

    • Add Ethyl 3-aminocrotonate (1.0 mol) dissolved in Ethanol (5.0 mol).

    • Raise temperature to 60°C .

    • React for 7 hours.

  • Workup:

    • Concentrate under reduced pressure to remove ethanol.

    • Neutralize residue with dilute base (e.g., NaOH) to pH 7-8.

    • Extract with organic solvent (e.g., Ethyl Acetate or DCM) and distill to purify.

Catalyst Selection Decision Matrix

Use the following logic flow to select the appropriate method for your specific constraints.

DecisionMatrix Start Start: Select Synthesis Route Precursor Do you have 2-Methylnicotinic Acid? Start->Precursor Esterification Route: Direct Esterification Precursor->Esterification Yes Cyclization Route: De Novo Cyclization Precursor->Cyclization No Green Requirement: Green Chemistry / Min. Waste? Esterification->Green SolidAcid Select: HND230 Solid Acid (Yield: 97%, Reusable) Green->SolidAcid Yes (Priority) LiquidAcid Select: H2SO4 / PTSA (Low Cost, Single Use) Green->LiquidAcid No (Legacy) Standard Select: HCl Catalyzed (Precursors: TEP + Aminocrotonate) Cyclization->Standard

Figure 2: Decision matrix for selecting the optimal catalytic system based on precursor availability and environmental constraints.

References

  • Patent CN106957262A. "Preparation method of ethyl nicotinate using solid acid catalyst HND230.
  • Patent CN112824387A. "2-methyl nicotinate and preparation method and application thereof.
  • PubChem . "Ethyl 2-methylnicotinate Compound Summary." [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-methoxynicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-methoxynicotinate
© Copyright 2026 BenchChem. All Rights Reserved.